Cas no 2229626-07-5 (4-bromo-1,1,2,2-tetrafluoropentane)

4-Bromo-1,1,2,2-tetrafluoropentane is a fluorinated organic compound characterized by its bromine and tetrafluoro substitution on a pentane backbone. This structure imparts unique reactivity and physicochemical properties, making it valuable as an intermediate in organic synthesis, particularly in the preparation of fluorinated derivatives. The presence of both bromine and fluorine enhances its utility in cross-coupling reactions and as a building block for specialty chemicals. Its tetrafluoroalkyl groups contribute to increased thermal and chemical stability, while the bromine atom offers a versatile site for further functionalization. The compound is suitable for applications in pharmaceuticals, agrochemicals, and advanced materials research.
4-bromo-1,1,2,2-tetrafluoropentane structure
2229626-07-5 structure
Product Name:4-bromo-1,1,2,2-tetrafluoropentane
CAS No:2229626-07-5
MF:C5H7BrF4
MW:223.00669503212
CID:5976408
PubChem ID:165712032
Update Time:2025-05-19

4-bromo-1,1,2,2-tetrafluoropentane Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-1,1,2,2-tetrafluoropentane
    • 2229626-07-5
    • EN300-1946995
    • Inchi: 1S/C5H7BrF4/c1-3(6)2-5(9,10)4(7)8/h3-4H,2H2,1H3
    • InChI Key: YXTWMBVWVOQFOV-UHFFFAOYSA-N
    • SMILES: BrC(C)CC(C(F)F)(F)F

Computed Properties

  • Exact Mass: 221.96673g/mol
  • Monoisotopic Mass: 221.96673g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 0Ų

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Additional information on 4-bromo-1,1,2,2-tetrafluoropentane

Professional Introduction to 4-bromo-1,1,2,2-tetrafluoropentane (CAS No: 2229626-07-5)

4-bromo-1,1,2,2-tetrafluoropentane, with the chemical formula C5H3F4Br, is a fluorinated brominated hydrocarbon that has garnered significant attention in the field of chemical and pharmaceutical research. This compound represents a unique combination of fluorine and bromine substituents on a pentane backbone, making it a versatile intermediate in organic synthesis and a potential building block for more complex molecules.

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry due to the unique electronic properties of fluorine. These properties can influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. In particular, 1,1,2,2-tetrafluoropentane serves as an excellent scaffold for introducing fluorine into more complex structures, while the presence of a bromine atom provides additional reactivity for further functionalization.

The synthesis of 4-bromo-1,1,2,2-tetrafluoropentane typically involves the bromination of a perfluorinated pentane precursor. The specific reaction conditions and reagents can vary depending on the desired purity and yield. For instance, studies have shown that using N-bromosuccinimide (NBS) in the presence of a radical initiator can provide high selectivity for the bromination at the terminal carbon atoms of the pentane chain. This method is particularly useful for achieving regioselectivity in the presence of multiple reactive sites.

In recent years, there has been growing interest in the applications of fluorinated brominated compounds in pharmaceutical development. One notable area is the use of such compounds as intermediates in the synthesis of antiviral and anticancer agents. For example, researchers have explored the use of 4-bromo-1,1,2,2-tetrafluoropentane as a precursor for developing novel inhibitors targeting viral proteases. The fluorine atoms in this compound can enhance binding interactions with biological targets by increasing lipophilicity and reducing metabolic degradation.

The compound's unique structure also makes it a valuable tool in materials science. Fluorinated hydrocarbons are known for their low surface tension and high thermal stability, which are desirable properties in applications such as liquid crystals and high-performance polymers. Additionally, the bromine atom can serve as a handle for further modifications through cross-coupling reactions like Suzuki or Heck couplings, allowing for the integration of diverse functional groups into larger molecular frameworks.

In academic research, 4-bromo-1,1,2,2-tetrafluoropentane has been employed in studies aimed at understanding the influence of halogen substitution on molecular properties. For instance, computational studies have demonstrated how fluorine atoms can modulate electronic distributions and steric effects in adjacent functional groups. These insights are crucial for rational drug design and optimizing molecular interactions.

The pharmaceutical industry has also leveraged this compound in the development of next-generation therapeutics. By serving as a versatile intermediate, 4-bromo-1,1,2,2-tetrafluoropentane enables chemists to construct complex scaffolds with tailored biological activities. Recent patents have highlighted its use in synthesizing kinase inhibitors and other targeted therapies that require precise structural modifications to enhance efficacy and reduce side effects.

The environmental impact of fluorinated compounds is another area of consideration. While these molecules offer numerous advantages in drug design and material science, their persistence in the environment has raised concerns about potential long-term effects. However, ongoing research focuses on developing greener synthetic routes and assessing the biodegradability of fluorinated derivatives to mitigate these concerns.

In conclusion,4-bromo-1,1,2,2-tetrafluoropentane(CAS No: 2229626-07-5) is a multifaceted compound with significant potential in both academic research and industrial applications。 Its unique combination of fluorine and bromine substituents makes it an invaluable tool for synthetic chemists, while its structural features offer opportunities for developing innovative therapeutics and advanced materials。 As research continues to uncover new applications, this compound will undoubtedly remain at the forefront of chemical innovation。

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